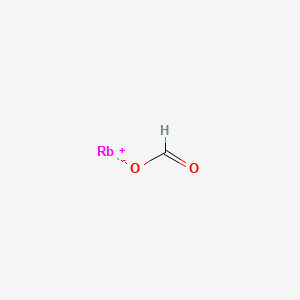
Rubidium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium formate, also known as this compound, is a useful research compound. Its molecular formula is CH2O2Rb and its molecular weight is 131.493 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Studies and Phase Transitions
Rubidium formate undergoes a reversible first-order phase transition at 363 K, changing from an orthorhombic phase to a monoclinic phase. The transition involves only slight changes in the structure of rubidium atoms but significant orientation changes in formate ions. This property has implications for materials science and crystallography (Masuda et al., 1998).
Extraction from Natural Resources
Rubidium, including this compound, is extracted from lithium or cesium-rich minerals and natural brines. Its unique properties like softness, ductility, chemical and photo-emissive activity, and low melting point make it useful in various fields like optical and laser technology, electronics, biomedical research, and space technology. Efficient and environmentally friendly extraction methods are a focus of current research (Ertan, 2017).
Rubidium in Laser and Optical Technology
Rubidium's role in improving the crystallinity and suppressing defect migration in perovskite material is significant for solar cell technology. It contributes to enhanced light stability and efficiency in perovskite-silicon tandem cells, demonstrating its potential in energy and material sciences (Duong et al., 2017).
Biochemical Applications
In biochemical research, rubidium ions have been used for phasing the crystal structure of proteins. This application demonstrates rubidium's utility in molecular biology and structural biochemistry (Korolev et al., 2001).
Quantum Computing and Atomic Clocks
Rubidium plays a crucial role in the development of quantum computing devices and atomic clocks. Its hyperfine splitting is vital for time-frequency standards and has applications in navigation and telecommunications (Essen et al., 1961).
Environmental and Agricultural Research
Rubidium marking techniques have been used in agricultural research, specifically for tracking insect populations like the European Corn Borer. This method is non-invasive and provides valuable ecological insights (Legg & Chiang, 1984).
Mecanismo De Acción
Target of Action
Rubidium formate, like other rubidium compounds, primarily targets the potassium ion channels in cells . Rubidium ions (Rb+) are known to be biochemical analogs of potassium ions (K+), and they can replace K+ in many biological systems .
Mode of Action
This compound interacts with its targets by replacing potassium ions in the sodium-potassium ion exchange pumps present in cell membranes . This replacement is due to the similar ionic radii and charge of rubidium and potassium ions . In the context of formate, it is known to decompose into hydride (H-) and CO2 .
Biochemical Pathways
This compound affects the potassium transport pathways in cells . By replacing potassium ions, rubidium can alter the normal functioning of these pathways, potentially affecting a variety of cellular processes that depend on potassium homeostasis . Formate, on the other hand, is a key intermediate in CO2 utilization .
Pharmacokinetics
Rubidium ions are known to be rapidly taken up by cells and excreted via the kidneys, similar to potassium ions . The pharmacokinetics of formate would depend on its metabolic conversion and excretion, which can vary based on the specific biological system .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context. In general, the replacement of potassium ions by rubidium can affect cellular processes that depend on potassium, potentially leading to altered cell function . The action of formate can lead to the production of CO2 and hydride .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions, particularly potassium, can affect the degree to which rubidium ions can replace potassium ions in biological systems . The pH and temperature of the environment can also influence the stability and reactivity of formate .
Safety and Hazards
Direcciones Futuras
Rubidium atoms are used in academic research, including the development of quantum-mechanics-based computing devices, a future application with potential for relatively high consumption of rubidium . Quantum computing research uses ultracold rubidium atoms in a variety of applications . Quantum computers, which have the ability to perform more complex computational tasks than traditional computers by calculating in two quantum states simultaneously, were under development with potential for entering the experimental phase by 2025 .
Análisis Bioquímico
Biochemical Properties
Rubidium formate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It can act as a tracer for potassium ions due to the similar biochemical properties of rubidium and potassium . This compound interacts with sodium-potassium pumps (Na/K-ATPase), which are essential for maintaining cellular ion balance . This interaction can influence the activity of these pumps, affecting ion transport and cellular homeostasis.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering ion transport and cellular metabolism. This compound can impact cell signaling pathways by modulating the activity of ion channels and transporters . Additionally, it may influence gene expression by affecting the intracellular concentration of ions, which can alter the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to ion channels and transporters, modulating their activity and affecting ion flux across cell membranes . This can lead to changes in enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism . This compound may also influence gene expression by altering the intracellular ionic environment, which can affect the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating ion transport and metabolism . At high doses, it can have toxic or adverse effects, such as disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to ion transport and cellular metabolism. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . This compound can influence the activity of enzymes such as Na/K-ATPase, which are critical for maintaining cellular ion balance and metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via ion channels and transporters that also transport potassium ions . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can affect its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes . For example, this compound may localize to the cytoplasm or mitochondria, where it can affect cellular metabolism and energy production .
Propiedades
| { "Design of the Synthesis Pathway": "Rubidium formate can be synthesized by reacting rubidium hydroxide with formic acid.", "Starting Materials": [ "Rubidium hydroxide", "Formic acid" ], "Reaction": [ "Add rubidium hydroxide to a reaction vessel", "Slowly add formic acid to the reaction vessel while stirring", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours", "Cool the mixture to room temperature", "Filter the resulting rubidium formate crystals and wash with cold water", "Dry the crystals in a desiccator" ] } | |
Número CAS |
3495-35-0 |
Fórmula molecular |
CH2O2Rb |
Peso molecular |
131.493 g/mol |
Nombre IUPAC |
rubidium(1+);formate |
InChI |
InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3); |
Clave InChI |
LYSWMZYJZUHFIU-UHFFFAOYSA-N |
SMILES |
C(=O)[O-].[Rb+] |
SMILES canónico |
C(=O)O.[Rb] |
| 3495-35-0 | |
Pictogramas |
Irritant |
Números CAS relacionados |
64-18-6 (Parent) |
Sinónimos |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the size of the alkali metal cation influence the crystal structure of alkali-metal formates?
A1: The research on alkali-metal formates, including Rubidium formate and Cesium formate, investigates the impact of cation size on their crystal structures. [] By comparing the structures of different alkali-metal formates, researchers can analyze how the ionic radius of the cation affects the arrangement of formate ions within the crystal lattice. This analysis provides valuable insights into the structure-property relationships of this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



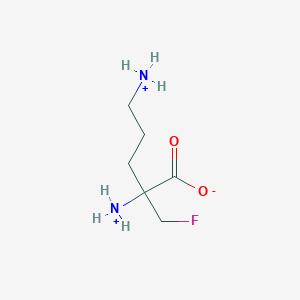
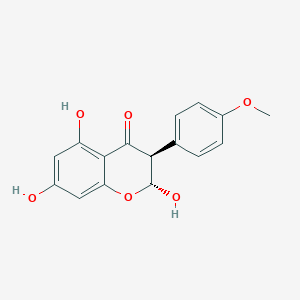

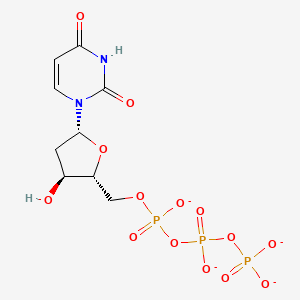
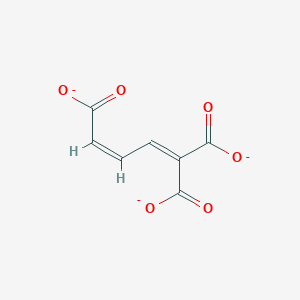
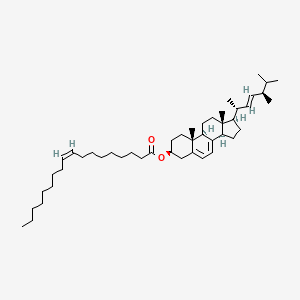

![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)
![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)


